2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethylsulfonyl group, and a phenyl ring. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is added via a sulfonation reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors for each step of the synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the Boc protecting group or reduce the sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids or reduced sulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups (e.g., sulfonyl, amino).
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the ethylsulfonyl group.
2-Amino-2-(4-(ethylsulfonyl)phenyl)acetic acid: Lacks the Boc protecting group.
2-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Has a methyl group instead of an ethylsulfonyl group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid is unique due to the combination of its Boc protecting group, ethylsulfonyl group, and phenyl ring, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C15H21NO6S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-ethylsulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO6S/c1-5-23(20,21)11-8-6-10(7-9-11)12(13(17)18)16-14(19)22-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
ZMBNOEBMTWWJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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